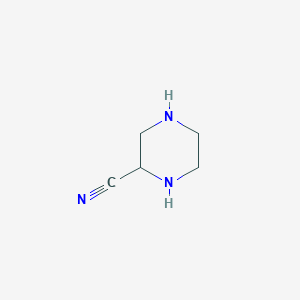

哌嗪-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

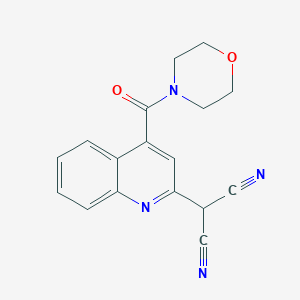

The synthesis of Piperazine-2-carbonitrile derivatives can be achieved through various chemical processes. For instance, microwave-assisted synthesis has been employed to prepare novel compounds like 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, showcasing the efficiency of modern synthesis techniques in producing complex structures efficiently (Mahesh, Perumal, & Pandi, 2004). Another method involves Dieckmann cyclization to form piperazine-2,5-diones from precursors with terminal methylene groups adjacent to nitrogen atoms, indicating the versatility of piperazine-2-carbonitrile in forming cyclic structures (Aboussafy & Clive, 2012).

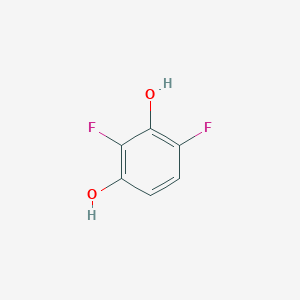

Molecular Structure Analysis

The molecular structure of Piperazine-2-carbonitrile derivatives plays a crucial role in their chemical reactivity and potential applications. Studies such as the synthesis and characterization of poly(piperazinenaminonitriles) highlight the significance of the piperazine skeleton in modifying the physical and chemical properties of compounds (Moore & Kaur, 1997). Furthermore, crystal engineering studies have explored the supramolecular organization of Piperazine-2,5-diones, derived from specific precursors, demonstrating the impact of molecular structure on crystal packing and intermolecular interactions (Jagadish et al., 2003).

Chemical Reactions and Properties

Piperazine-2-carbonitrile compounds are involved in various chemical reactions, displaying a range of reactivities depending on their functional groups. The degradation studies of aqueous piperazine solutions in carbon dioxide capture processes exemplify the compound's stability under specific conditions, highlighting its potential in environmental applications (Freeman, Davis, & Rochelle, 2010).

Physical Properties Analysis

The physical properties of Piperazine-2-carbonitrile and its derivatives, such as solubility, melting point, and thermal stability, are essential for their application in different fields. For example, studies on poly(piperazinenaminonitriles) have shown these compounds to exhibit limited solubility in dipolar aprotic solvents and lower thermal stability compared to their amide counterparts, which could influence their use in polymer science (Moore & Kaur, 1997).

Chemical Properties Analysis

The chemical properties of Piperazine-2-carbonitrile, including reactivity with other compounds, acidity/basicity, and potential for forming derivatives, are pivotal for its utilization in synthetic chemistry. The compound's role as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media showcases its utility in facilitating chemical reactions under environmentally benign conditions (Yousefi, Goli-Jolodar, & Shirini, 2018).

科学研究应用

合成和化学性质

- 哌嗪-2-腈衍生物已使用微波辅助方法和传统加热合成,显示出作为血清素 5-HT3 受体拮抗剂的潜力 (Mahesh, Perumal, & Pandi, 2004).

- 在寻找新的治疗剂的过程中,哌嗪衍生物显示出中枢药理活性,主要通过激活单胺途径。它们已被研究用于抗精神病、抗抑郁和抗焦虑应用 (Brito, Moreira, Menegatti, & Costa, 2018).

- 已探索合成嘧啶-哌嗪-色满和-喹啉共轭物,某些化合物对人乳腺癌细胞系表现出显着的抗增殖活性,揭示了哌嗪-2-腈衍生物的治疗潜力 (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

环境和生物应用

- 哌嗪-2-腈衍生物已用于环境研究。例如,副球菌属 TOH,一种使用哌嗪作为唯一碳、氮和能量来源的细菌菌株,已被分离用于降解哌嗪,展示了它的环境相关性 (Cai, Li, Cai, & He, 2013).

- 已对用于燃烧后二氧化碳捕集的溶剂进行了量子化学研究,特别关注二取代哌嗪对 CO₂ 吸收能力的影响。这些研究强调了哌嗪衍生物在改善环境过程中的相关性 (Gangarapu, Wierda, Marcelis, & Zuilhof, 2014).

催化和生物活性应用

- 已合成哌嗪基化合物及其金属配合物,显示出广泛的应用,包括生物系统、催化和金属有机骨架 (MOF)。这些衍生物表现出抗组胺、抗癌、抗菌和抗氧化等特性 (Kant & Maji, 2020).

- 含有哌嗪-2-腈的苯并色满衍生物已显示出显着的抗增殖特性和 DNA 结合能力,表明在化学治疗中具有潜在用途,特别是对于结直肠癌 (Ahagh et al., 2019).

作用机制

Target of Action

Piperazine-2-carbonitrile, also known as Pyrazinecarbonitrile, is a nitrogen-containing heterocyclic compound . Piperazine derivatives have been found to exhibit a wide range of pharmacological activities .

Mode of Action

Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

For instance, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .

Pharmacokinetics

Piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Some piperazine derivatives have shown anticancer activities by inducing apoptosis in cancer cells .

安全和危害

属性

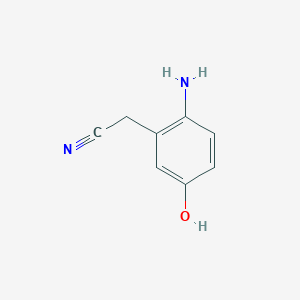

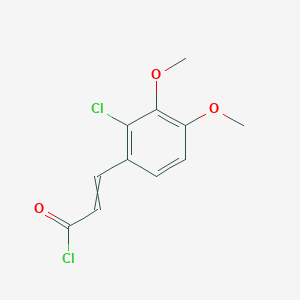

IUPAC Name |

piperazine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJYEBAJZLAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431056 |

Source

|

| Record name | Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187589-36-2 |

Source

|

| Record name | 2-Piperazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187589-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)